molecular formula C14H11ClN4 B14441530 1-Azido-10-methylacridinium chloride CAS No. 78276-12-7

1-Azido-10-methylacridinium chloride

Cat. No.: B14441530
CAS No.: 78276-12-7
M. Wt: 270.72 g/mol
InChI Key: BTPYIFQDAOVNEK-UHFFFAOYSA-M
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Description

1-Azido-10-methylacridinium chloride is a chemical compound known for its unique properties and applications in various scientific fields. It belongs to the class of acridinium compounds, which are widely studied for their chemiluminescent properties. This compound is particularly interesting due to its azido group, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-10-methylacridinium chloride can be synthesized through a series of chemical reactions involving the introduction of the azido group to the acridinium core. One common method involves the reaction of 10-methylacridinium chloride with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under mild conditions to avoid decomposition of the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-10-methylacridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed:

    Substitution: Various substituted acridinium compounds.

    Reduction: 10-methylacridinium amine.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of 1-azido-10-methylacridinium chloride involves its interaction with molecular targets through its azido and acridinium groups. The azido group can undergo cycloaddition reactions, forming covalent bonds with target molecules. The acridinium core can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems .

Comparison with Similar Compounds

  • N-methylacridinium-9-cyanide
  • N-methylacridinium-9-chlorocarbonyl
  • N-methylacridinium-9-phenyl esters

Comparison: 1-Azido-10-methylacridinium chloride is unique due to the presence of the azido group, which imparts distinct reactivity compared to other acridinium compounds. This makes it particularly useful in applications requiring specific chemical modifications or interactions .

Properties

CAS No.

78276-12-7

Molecular Formula

C14H11ClN4

Molecular Weight

270.72 g/mol

IUPAC Name

1-diazonioimino-10-methylacridine;chloride

InChI

InChI=1S/C14H11N4.ClH/c1-18-13-7-3-2-5-10(13)9-11-12(16-17-15)6-4-8-14(11)18;/h2-9H,1H3;1H/q+1;/p-1

InChI Key

BTPYIFQDAOVNEK-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=CC=CC3=N[N+]#N.[Cl-]

Origin of Product

United States

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